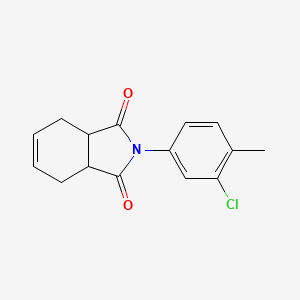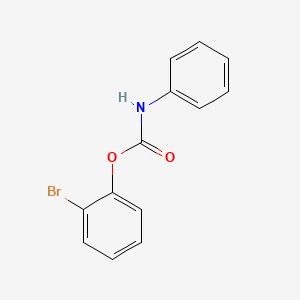![molecular formula C18H25N3O3 B4880477 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide, also known as MPBD or N-[(3R)-1-benzoyl-3-piperidinyl]-N-(4-morpholinylmethyl)carboxamide, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MPBD is a piperidinecarboxamide derivative that has been found to have potential as a therapeutic agent due to its ability to interact with certain biological targets in the body.
Mecanismo De Acción
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide is believed to act on certain biological targets in the body, including the mu-opioid receptor and the dopamine transporter. Its interaction with these targets is thought to result in its potential therapeutic effects, such as its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in animal studies. These effects include increased pain tolerance, decreased drug-seeking behavior, and reduced withdrawal symptoms in opioid-dependent animals. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been found to have potential as an antidepressant, as it has been found to increase levels of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to interact with certain biological targets in the body makes it a promising candidate for further research. However, one limitation of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential for abuse, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
Direcciones Futuras
There are several future directions for research involving 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide. One area of research could focus on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. Another area of research could focus on its potential as an anti-addictive agent, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in animal models.
Métodos De Síntesis
The synthesis of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzoyl chloride, followed by the reaction of the resulting benzoylpiperidine with morpholine. The final product is obtained through the reaction of the benzoylpiperidinemorpholine with carboxylic acid. This synthesis method has been reported in several scientific publications and is considered reliable.
Aplicaciones Científicas De Investigación
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
Propiedades
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-17(22)15-4-6-21(7-5-15)18(23)16-3-1-2-14(12-16)13-20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPKONRMGKVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Morpholin-4-ylmethyl)phenyl]carbonyl}piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)

![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)


![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![methyl 6-tert-butyl-2-{[phenyl(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4880459.png)

![[2-(2-furoylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B4880470.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)